

Preclinical Toxicological Profile of Frovatriptan Succinate: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Frovatriptan Succinate*

CAS No.: *158930-17-7*

Cat. No.: *B023582*

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Introduction

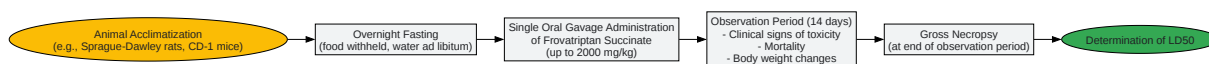
Frovatriptan succinate is a selective serotonin (5-HT) receptor agonist belonging to the triptan class of drugs, indicated for the acute treatment of migraine. A thorough understanding of its preclinical toxicological profile is paramount for assessing its safety margin and informing clinical development and use. This technical guide provides a comprehensive overview of the key non-clinical safety studies conducted on **frovatriptan succinate**, including acute, repeat-dose, and carcinogenicity assessments, as well as its genotoxic and reproductive toxicity potential. The information is presented with detailed experimental protocols and quantitative data summarized in structured tables for ease of reference and comparison.

Acute Toxicity

Single-dose toxicity studies are designed to determine the potential adverse effects of a substance following a single high-dose administration.

Experimental Protocol: Acute Oral Toxicity Study

The acute oral toxicity of frovatriptan was evaluated in rodents, typically following a limit test design as per OECD guidelines.



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Figure 1: General workflow for an acute oral toxicity study.

Quantitative Data: Acute Toxicity

Species	Route	LD50 (mg/kg)	Reference
Rat	Oral	> 2000	[1][2]
Mouse	Oral	> 2000	[1][2]

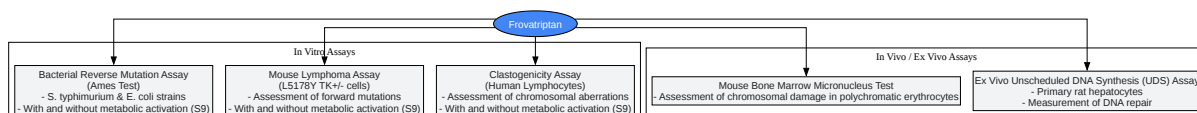
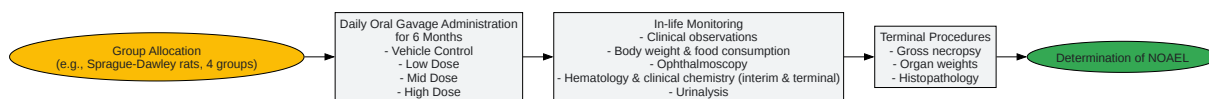
Summary of Findings: Frovatriptan demonstrates low acute oral toxicity in both rats and mice, with a lethal dose in excess of 2000 mg/kg[1][2].

Repeat-Dose Toxicity

Repeat-dose toxicity studies are conducted to characterize the toxicological profile of a substance following prolonged administration. While specific No-Observed-Adverse-Effect-Levels (NOAELs) for frovatriptan from subchronic (e.g., 28-day, 90-day) and chronic (e.g., 6-month, 12-month) studies are not detailed in publicly available literature, it is stated that multiple repeat-dose non-clinical safety studies, including 3-6 month and 12-month studies in rodents and dogs, were conducted.

Experimental Protocol: Chronic Oral Toxicity Study (General)

The following diagram illustrates a typical design for a 6-month chronic oral toxicity study in rats.



Fertility and Early Embryonic Development (ICH S5-I)

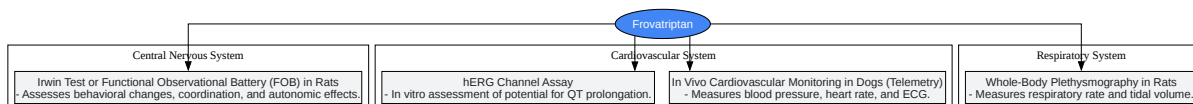
Species: Rat
Dosing: Premating, Mating, Early Gestation
Endpoints:
- Mating performance
- Fertility indices
- Implantation sites
- Early embryonic survival

Embryo-Fetal Development (ICH S5-II)

Species: Rat and Rabbit
Dosing: During Organogenesis
Endpoints:
- Maternal toxicity
- Fetal viability
- Fetal weight
- External, visceral, and skeletal malformations

Pre- and Postnatal Development (ICH S5-III)

Species: Rat
Dosing: Gestation and Lactation
Endpoints:
- Maternal toxicity
- Pup viability, growth, and development
- F1 generation reproductive performance



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References

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- [2. jrfglobal.com \[jrfglobal.com\]](#)
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